
2-(ethylthio)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(ethylthio)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, also known as ETP-46321, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
Scientific Research Applications
Antiviral Applications
A new route to the synthesis of benzamide-based 5-aminopyrazoles and their derivatives demonstrated remarkable antiviral activities against the bird flu influenza (H5N1), showcasing the potential of these compounds in antiviral research. The study elaborates on the chemical synthesis, characterization, and in vitro antiviral efficacy of these novel compounds (Hebishy, Salama, & Elgemeie, 2020).
Insecticidal Applications
Research on innovative heterocycles incorporating a thiadiazole moiety evaluated these compounds for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This study highlights the potential use of such compounds in agricultural pest control (Fadda et al., 2017).
Antimycobacterial Applications
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing promise as novel Mycobacterium tuberculosis GyrB inhibitors. This study underlines the therapeutic potential of these compounds in treating tuberculosis (Jeankumar et al., 2013).
Antimicrobial and Antioxidant Applications
The synthesis of novel pyridine and fused pyridine derivatives, which were then subjected to in silico molecular docking screenings and evaluated for antimicrobial and antioxidant activity, demonstrates the multifaceted applications of these compounds in developing new therapeutic agents (Flefel et al., 2018).
properties
IUPAC Name |
2-ethylsulfanyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-3-25-18-7-5-4-6-16(18)19(24)21-11-14-8-9-17(20-10-14)15-12-22-23(2)13-15/h4-10,12-13H,3,11H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWPBNFZSMPRAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

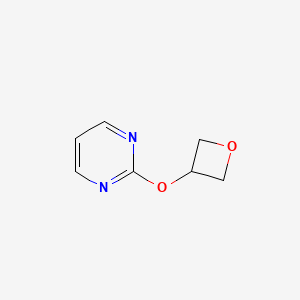
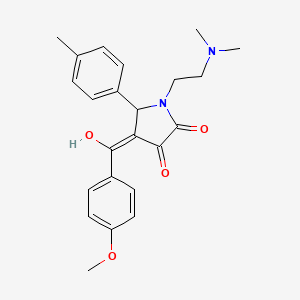
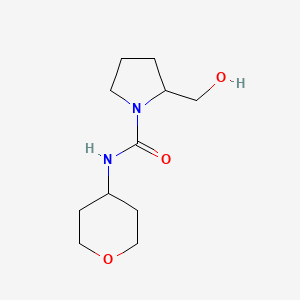
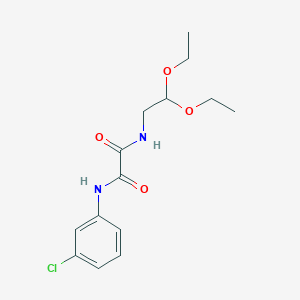

![2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2371241.png)

![Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2371246.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2371248.png)
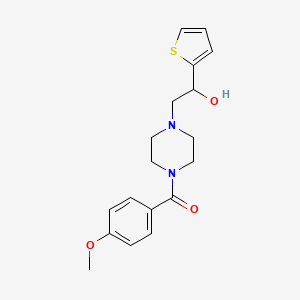

![N-[4-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B2371251.png)
![6-tert-butyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2371253.png)
